4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane
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Overview
Description
4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structural features, including an ethoxybutyl group, a dimethyl group, and a trifluoromethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybutanol with 2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane
- 4-(4-Propoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane
- 4-(4-Butoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane
Uniqueness
4-(4-Ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
189019-72-5 |
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Molecular Formula |
C12H21F3O3 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-(4-ethoxybutyl)-2,2-dimethyl-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H21F3O3/c1-4-16-8-6-5-7-9-10(12(13,14)15)18-11(2,3)17-9/h9-10H,4-8H2,1-3H3 |
InChI Key |
MHKZCVSYUXTPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC1C(OC(O1)(C)C)C(F)(F)F |
Origin of Product |
United States |
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